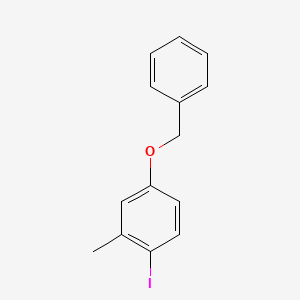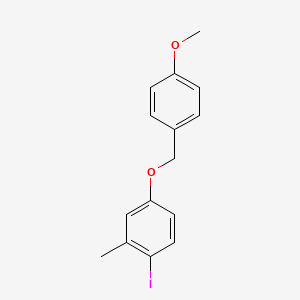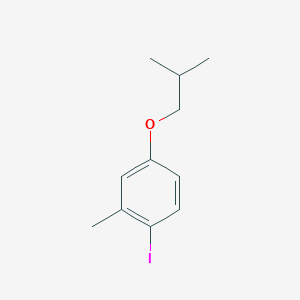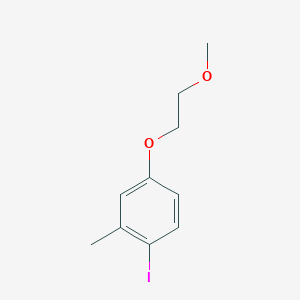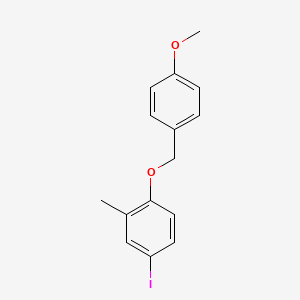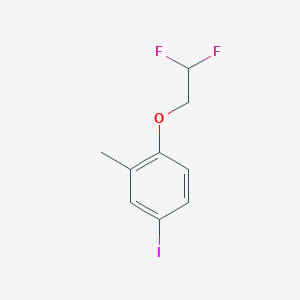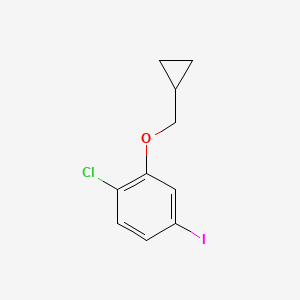
1-Chloro-2-ethoxy-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxy-4-iodobenzene is an organic compound with the molecular formula C₈H₈ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. The starting materials, such as 1-chloro-2-ethoxybenzene, are subjected to controlled reaction conditions, including temperature, pressure, and the use of catalysts, to optimize the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine group to a hydrogen atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine or chlorine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-2-ethoxy-4-iodobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: In the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.
Industry: In the production of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-ethoxy-4-iodobenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, which facilitate the substitution or coupling processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Chloro-4-iodobenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-4-iodobenzene: Lacks the chlorine substituent, influencing its electronic properties and reactivity.
Uniqueness
1-Chloro-2-ethoxy-4-iodobenzene is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The ethoxy group also enhances its solubility and facilitates certain reactions.
Propriétés
IUPAC Name |
1-chloro-2-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVSEHYEUUAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




